molecular formula C14H24INO3 B1404563 Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1373028-07-9

Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1404563
CAS RN: 1373028-07-9
M. Wt: 381.25 g/mol
InChI Key: YFCVNAAYAKDZGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular weight of 381.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 381.25 . The compound’s InChI code provides additional information about its molecular structure .

Scientific Research Applications

Synthesis and Derivatives

  • Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Structural and Conformational Studies

  • NMR spectroscopy has been applied to determine the absolute configuration of related compounds, such as 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one, which is crucial for understanding their chemical behavior (Jakubowska et al., 2013).

Novel Compound Synthesis

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, has been synthesized as a bifunctional compound useful for selective derivation, providing access to novel compounds and expanding chemical space (Meyers et al., 2009).

Crystallography and Molecular Structure

  • Studies on cyclohexane-5-spirohydantoin derivatives, including tert-butyl derivatives, show the impact of substituents on supramolecular arrangements in crystal structures, highlighting the role of molecular structure in crystal formation (Graus et al., 2010).

Bioactive Compound Development

  • Gabapentin-base synthesis involves the use of tert-butyl-2-azaspiro[4.5]decan-2-yl derivatives for the development of biologically active compounds, showcasing the compound's role in pharmaceutical research (Amirani Poor et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if this compound is not intended for biological or medical use .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use or study of this compound are not specified in the search results. Its potential applications would depend on its physical and chemical properties, as well as the results of further experimental studies .

properties

IUPAC Name

tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-8-6-14(7-9-16)5-4-11(10-15)18-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVNAAYAKDZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)CI)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 3
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 4
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 5
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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